5-Methyl-6-(3-methylbutyl)pyridin-3-amine 5-Methyl-6-(3-methylbutyl)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17746431
InChI: InChI=1S/C11H18N2/c1-8(2)4-5-11-9(3)6-10(12)7-13-11/h6-8H,4-5,12H2,1-3H3
SMILES:
Molecular Formula: C11H18N2
Molecular Weight: 178.27 g/mol

5-Methyl-6-(3-methylbutyl)pyridin-3-amine

CAS No.:

Cat. No.: VC17746431

Molecular Formula: C11H18N2

Molecular Weight: 178.27 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-6-(3-methylbutyl)pyridin-3-amine -

Specification

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
IUPAC Name 5-methyl-6-(3-methylbutyl)pyridin-3-amine
Standard InChI InChI=1S/C11H18N2/c1-8(2)4-5-11-9(3)6-10(12)7-13-11/h6-8H,4-5,12H2,1-3H3
Standard InChI Key UZPUSRMYPWPRLF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1CCC(C)C)N

Introduction

Structural and Molecular Characteristics

Chemical Identity

5-Methyl-6-(3-methylbutyl)pyridin-3-amine belongs to the class of alkyl-substituted pyridines. Its IUPAC name derives from the pyridine backbone, with substituents at the 3-, 5-, and 6-positions (Figure 1). The methyl group at position 5 and the branched 3-methylbutyl chain at position 6 contribute to its hydrophobicity and steric bulk, influencing its reactivity and solubility.

Table 1: Molecular Properties of 5-Methyl-6-(3-methylbutyl)pyridin-3-amine

PropertyValue
Molecular FormulaC₁₁H₁₈N₂
Molecular Weight178.27 g/mol
CAS NumberNot publicly disclosed
VCIDVC17746431
Storage RequirementsCold-chain conditions

Synthesis and Purification

Synthetic Routes

The primary synthesis method involves alkylation of 5-methylpyridin-3-amine with a 3-methylbutylating agent, such as 1-bromo-3-methylbutane, under basic conditions. This reaction proceeds via nucleophilic substitution, where the amine group at position 3 attacks the electrophilic carbon of the alkyl halide.

Reaction Scheme

5-Methylpyridin-3-amine+1-Bromo-3-methylbutaneBase5-Methyl-6-(3-methylbutyl)pyridin-3-amine+HBr\text{5-Methylpyridin-3-amine} + \text{1-Bromo-3-methylbutane} \xrightarrow{\text{Base}} \text{5-Methyl-6-(3-methylbutyl)pyridin-3-amine} + \text{HBr}

Optimization and Yield

Key parameters affecting yield include:

  • Temperature: Reactions are typically conducted at 60–80°C to balance kinetics and side reactions.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity.

  • Base: Potassium carbonate (K₂CO₃) is commonly used to neutralize HBr.

Purification is achieved through recrystallization from ethanol or column chromatography using silica gel. Reported yields range from 45% to 65%, depending on reaction scale and conditions.

Applications in Scientific Research

Materials Science

The hydrophobic 3-methylbutyl chain may enhance compatibility with polymeric matrices, making the compound useful in coatings or adhesives. Pyridine derivatives are also explored as ligands in catalytic systems, though this application remains speculative for the reviewed compound.

Future Directions

Biological Screening

Priority should be given to in vitro assays evaluating the compound’s activity against disease-relevant targets, such as oncogenic kinases or antimicrobial enzymes . High-throughput screening could identify lead candidates for further optimization.

Structural Modifications

Introducing electron-withdrawing groups (e.g., nitro, cyano) at the 4-position of the pyridine ring might enhance binding affinity to biological targets . Similarly, varying the alkyl chain length could optimize lipophilicity for blood-brain barrier penetration.

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